Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

PSI-697: Application Notes and Protocols for
Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Psi-697

CAS No.: 851546-61-7

Cat. No.: S540547

Mechanism of Action: PSI-697 is a novel oral small-molecule antagonist of P-selectin, a cell surface
adhesion molecule that mediates interactions between platelets, leukocytes, and the endothelium [1]. By
inhibiting P-selectin binding to its primary ligand, PSGL-1, PSI-697 aims to reduce vascular inflammation

and thrombosis without significant anticoagulant effects [2] [3].

Key Experimental Findings: The following table summarizes quantitative data from foundational in vitro

and in vivo studies.

N . Reported o
Model/Assay Key Finding Dosagel/Concentration Citation
OutcomellCso

In Vitro Binding Inhibits human P- N/A ICs0=50-125 uM [3]
Assay selectin binding to [3]

PSGL-1
Rat Cremaster Reduces leukocyte 50 mg/kg (p.o.) 39% reduction vs. [3]
Venule rolling control [3]
Rat Venous Reduces thrombus 100 mg/kg (p.o.) 18% reduction vs. [3]
Thrombosis weight vehicle [3]
Baboon lliac Promotes thrombus 30 mg/kg (p.o., daily) >80% vein lumen [2]
Vein Thrombosis resolution opening [2]
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- ) Reported o
Model/Assay Key Finding Dosagel/Concentration Citation
OutcomelICso

Baboon lliac Increases plasma 30 mg/kg (p.o., daily) Significant increase [2]
Vein Thrombosis  D-dimer 6h post-induction [2]
Human Clinical Effect on platelet- 600 mg (single oral No significant [1]
Trial (Phase) monocyte dose) inhibition [1]

aggregates

Detailed Experimental Protocols

Protocol 1: In Vitro Characterization of P-Selectin Inhibition

This protocol is used to establish the compound's baseline activity [3].

¢ BiacorelCell-Based Assay: Use a Biacore system or a cell-based assay with immobilized human P-
selectin.

e Preparation of PSI-697: Prepare serial dilutions of PSI-697 in an appropriate solvent like DMSO [4].

¢ Incubation: Introduce the PSGL-1 ligand (or cells expressing PSGL-1) along with the PSI-697
dilutions to the P-selectin surface.

¢ Quantification: Measure the bound PSGL-1. The concentration that inhibits 50% of binding (ICso) is
calculated from the dose-response curve [3].

Protocol 2: Rat Model of Venous Thrombosis

This model evaluates the anti-thrombotic efficacy of PSI-697 in vivo [3].

e Thrombus Induction: Induce venous thrombosis in rats using a standardized model (e.g., stenosis
or vessel injury).

e Dosing Regimen: Administer PSI-697 orally, for example, at 100 mg/kg. A vehicle control group is
essential.

e Endpoint Analysis: After a pre-defined period, harvest the thrombus and measure its wet weight.
Compare the mean thrombus weight between the treated and control groups to assess efficacy.

o Safety Monitoring: As a critical safety measure, bleeding time should be assessed (e.g., via a tall
transection method) and compared to controls. Studies have reported no prolongation of bleeding
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time with PSI-697 [3].

Protocol 3: Baboon Model of Venous Thrombus Resolution

This large-animal model assesses the compound's ability to promote the breakdown of an established

thrombus [2].

¢ Pre-dosing: Begin oral administration of PSI-697 (e.g., 30 mg/kg) daily, starting three days before
thrombus induction.
e Thrombus Induction: Perform balloon occlusion of the iliac vein to induce thrombosis.
¢ Continued Dosing: Maintain the daily PSI-697 dosing for six days post-occlusion.
e Outcome Measures:
o Thrombus Resolution: Quantify vein lumen patency (e.g., >80% opening) over time using
imaging techniques like magnetic resonance venography (MRV) [2].
o Fibrinolysis Marker: Collect plasma samples to measure D-dimer levels, which indicate
enhanced fibrinolysis [2].
o Inflammation: Assess reduction in vein wall inflammation via MRV or histology [2].

Protocol 4: Recent Application in Cholestatic Liver Injury Model

A 2025 study identified a new application for PSI-697 in liver disease, suggesting broader therapeutic

potential [5].

e Disease Model: Use a murine model of obstructive cholestasis, such as bile duct ligation (BDL).
e Dosing: Administer PSI-697 to the BDL mice. The specific dosage can be determined based on prior
pharmacokinetic data.
¢ Endpoint Analysis:
o Primary Readout: Evaluate the extent of liver injury through serum levels of AST and ALT, and
by histological analysis of necrosis.
o Mechanistic Insight: Analyze liver tissues for neutrophil infiltration (e.g., via Ly6G+ staining)
to confirm that the therapeutic effect is mediated through inhibition of P-selectin-dependent
neutrophil recruitment [5].

The diagrams below illustrate the core mechanism and a key experimental workflow.
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Diagram 1: Mechanism of PSI-697 Action. PSI-697 binds to P-selectin, blocking its interaction with PSGL-
1 on leukocytes. This inhibits leukocyte recruitment and rolling, a key step in the inflammatory process that

sustains thrombosis, thereby promoting thrombus resolution [2] [1] [3].
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Diagram 2: Baboon Thrombus Resolution Protocol. This workflow outlines the key steps for the in vivo
assessment of PSI-697 in promoting thrombus resolution, highlighting the pre- and post-thrombosis dosing

schedule and critical outcome measures [2].

Critical Considerations for Research and Development

e Contradictory Human Data: A double-blind, placebo-controlled crossover study in healthy smokers
found that a single 600 mg oral dose of PSI-697, achieving plasma concentrations up to 1906 ng/mL,
had no demonstrable effect on the formation of platelet-monocyte aggregates [1]. This failure in a
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human proof-of-concept study calls its clinical efficacy into question, despite promising animal data
[6].

¢ Potential Off-Target Effects: A recent pre-print (dated June 2025, not yet peer-reviewed) used
machine learning to predict that PSI-697 may inhibit the growth of commensal gut bacteria, similar to
an antibiotic effect [7]. This suggests a potential for unintended microbiome disruption, a factor that
should be considered in future safety profiling.

e Dosing and Formulation: For in vitro work, PSI-697 is often dissolved in DMSO [4]. In vivo animal
studies typically use oral gavage. The pharmacokinetics in rats are characterized by low clearance, a
short half-life, and moderate oral bioavailability [3].

Conclusion and Future Directions

PSI-697 remains a valuable research tool for investigating the role of P-selectin in thrombosis and
inflammation. The detailed protocols provided here have demonstrated efficacy in promoting thrombus
resolution and reducing inflammation in multiple animal models without increasing bleeding risk [2] [3]. Its

potential application is now expanding into other P-selectin-mediated diseases like cholestatic liver injury

[5].

However, the path to clinical development is challenging. The primary hurdle is the lack of efficacy in
human studies [1] [6]. Future research should focus on understanding the disconnect between animal and
human results, potentially exploring different dosing regimens, patient populations, or formulations. The
investigation of PSI-697 in other disease models and as part of combination therapies may yet reveal its

therapeutic value.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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